molecular formula C13H20N2 B12932785 (S)-1-Benzyl-3-ethylpyrrolidin-3-amine

(S)-1-Benzyl-3-ethylpyrrolidin-3-amine

Cat. No.: B12932785
M. Wt: 204.31 g/mol
InChI Key: DMCHUIKZIOTHEZ-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-3-ethylpyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: This method is used to reduce intermediate compounds to the desired amine.

    Continuous Flow Synthesis: This technique enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Benzyl-3-ethylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence neurotransmitter pathways, potentially affecting neurological functions.

Comparison with Similar Compounds

    (S)-1-Benzyl-3-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    (S)-1-Benzyl-3-propylpyrrolidin-3-amine: Contains a propyl group, offering different steric and electronic properties.

Uniqueness: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3S)-1-benzyl-3-ethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m0/s1

InChI Key

DMCHUIKZIOTHEZ-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@]1(CCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CCC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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